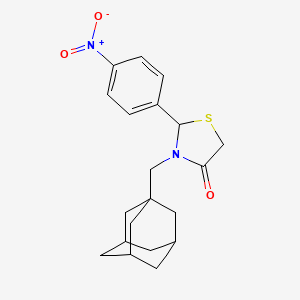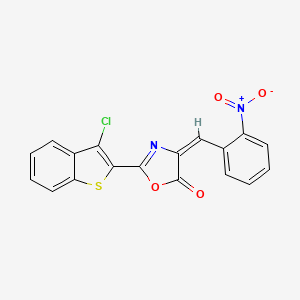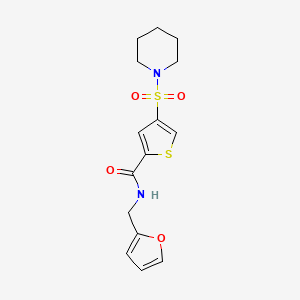![molecular formula C17H22ClNS B5193656 4-{2-[(4-sec-butylphenyl)thio]ethyl}pyridine hydrochloride](/img/structure/B5193656.png)
4-{2-[(4-sec-butylphenyl)thio]ethyl}pyridine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{2-[(4-sec-butylphenyl)thio]ethyl}pyridine hydrochloride, commonly known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in the metabolism of glutamine. BPTES has gained significant attention in the scientific community due to its potential applications in cancer research and therapy.
作用机制
BPTES targets glutaminase, an enzyme involved in the conversion of glutamine to glutamate. Glutamate is a precursor for the synthesis of various molecules, including nucleotides and amino acids, which are essential for cancer cell growth. By inhibiting glutaminase, BPTES reduces the availability of glutamate, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
BPTES has been shown to selectively inhibit glutaminase activity in cancer cells, with minimal effects on normal cells. BPTES has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, BPTES has been shown to reduce the migration and invasion of cancer cells, which are essential for the metastasis of cancer.
实验室实验的优点和局限性
BPTES has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. BPTES has also been shown to be selective for glutaminase, with minimal off-target effects. However, BPTES has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its use in certain assays. BPTES can also be unstable in some conditions, which can affect its potency.
未来方向
For BPTES research include optimizing the synthesis of BPTES and developing more potent analogs. In addition, further studies are needed to understand the mechanism of action of BPTES and its effects on cancer metabolism. BPTES may also have potential applications in other diseases, such as neurodegenerative disorders and metabolic diseases.
合成方法
BPTES can be synthesized in a few steps from commercially available starting materials. The synthesis involves the reaction of 4-bromo-2-fluoropyridine with sec-butylmagnesium bromide to obtain 4-sec-butylpyridine. This compound is then reacted with 4-chlorobenzenethiol to obtain 4-{2-[(4-sec-butylphenyl)thio]ethyl}pyridine. The final step involves the reaction of the obtained compound with hydrochloric acid to yield BPTES hydrochloride.
科学研究应用
BPTES has been extensively studied for its potential applications in cancer research and therapy. Glutamine metabolism is known to be upregulated in cancer cells, and targeting glutaminase with BPTES can lead to the inhibition of cancer cell growth. BPTES has been shown to be effective in inhibiting the growth of various cancer cell lines, including breast cancer, lung cancer, and glioblastoma. BPTES has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.
属性
IUPAC Name |
4-[2-(4-butan-2-ylphenyl)sulfanylethyl]pyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NS.ClH/c1-3-14(2)16-4-6-17(7-5-16)19-13-10-15-8-11-18-12-9-15;/h4-9,11-12,14H,3,10,13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGCBPANFARHCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)SCCC2=CC=NC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5193593.png)


![2-methyl-5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5193613.png)

![2-(4-hydroxy-3-methoxyphenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5193624.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2,4-dichlorobenzamide](/img/structure/B5193632.png)
![N-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B5193639.png)
![8-[2-(4-ethylphenoxy)ethoxy]quinoline](/img/structure/B5193642.png)




![9-benzyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5193683.png)